molecular formula C8H11ClN6 B1481341 7-(2-Azidoethyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine CAS No. 2098085-64-2

7-(2-Azidoethyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

Cat. No. B1481341
CAS RN: 2098085-64-2
M. Wt: 226.67 g/mol
InChI Key: NUQZSJDMQNVQEI-UHFFFAOYSA-N
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Description

The compound “7-(2-Azidoethyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine” is a derivative of pyrrolopyrazine . Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including “this compound”, involves various synthetic routes, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods . An efficient iodine-catalyzed method for synthesizing imidazo[1,2-a]pyrazines via one-pot three-component condensations has been reported .


Molecular Structure Analysis

Pyrrolopyrazine, the core structure of “this compound”, contains a pyrrole ring and a pyrazine ring . The structure is an attractive scaffold for drug discovery research .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include cyclization, ring annulation, cycloaddition, and direct C-H arylation . The reaction of azides with acetylenedicarboxylic acid ester yields 1,2,3-triazoles, which, after removal of the Boc protection from the amine group, as a result of lactam cyclization form triazolopyrazines .

Advantages and Limitations for Lab Experiments

7-(2-Azidoethyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has several advantages for use in laboratory experiments. It is a potent agonist of the AMPA receptor and has a wide range of applications in scientific research. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous solution. However, there are some limitations to using this compound in laboratory experiments. It is a relatively new compound and its long-term effects on the body are not yet known. Additionally, it is a relatively expensive compound, which may limit its use in some experiments.

Future Directions

There are several potential future directions for the use of 7-(2-Azidoethyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine in scientific research. These include further investigation of the mechanism of action of AMPA receptor agonists, further exploration of the effects of AMPA receptor activation on neuronal excitability, synaptic plasticity, and neuronal development, and further investigation of the role of the AMPA receptor in learning and memory. Additionally, further research could be conducted to investigate the long-term effects of this compound on the body, as well as to explore potential therapeutic applications of this compound.

Scientific Research Applications

7-(2-Azidoethyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine has been used in a variety of scientific research applications. It has been used to study the physiological and biochemical effects of AMPA receptor activation, as well as to investigate the mechanism of action of AMPA receptor agonists. It has also been used to study the role of the AMPA receptor in learning and memory, and to study the effects of AMPA receptor activation on the release of neurotransmitters. Additionally, this compound has been used to study the effects of AMPA receptor activation on neuronal excitability, synaptic plasticity, and neuronal development.

Biochemical Analysis

Biochemical Properties

7-(2-Azidoethyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds, potentially altering their pharmacokinetics and pharmacodynamics.

Additionally, this compound has been found to bind to certain protein kinases, which play crucial roles in cell signaling pathways . The binding of this compound to protein kinases can modulate their activity, leading to changes in downstream signaling events that regulate various cellular functions.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound has been observed to influence cell proliferation, apoptosis, and differentiation . In particular, this compound can induce apoptosis in cancer cells by activating caspase enzymes, which are key players in the apoptotic pathway . This apoptotic effect is mediated through the modulation of cell signaling pathways, including the MAPK and PI3K/Akt pathways .

Furthermore, this compound has been shown to affect gene expression by altering the activity of transcription factors . This can lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism, thereby influencing overall cellular function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific sites on enzymes and proteins, leading to either inhibition or activation of their activity . For example, the binding of this compound to cytochrome P450 enzymes can inhibit their catalytic activity, thereby affecting the metabolism of other compounds .

In addition, this compound can interact with DNA and RNA, leading to changes in gene expression . This interaction is facilitated by the azido group, which can form covalent bonds with nucleic acids, thereby influencing transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term effects on cellular function . This compound has been found to be relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity . The threshold effects observed in these studies indicate that there is a narrow therapeutic window for the use of this compound . High doses of this compound can cause adverse effects, including hepatotoxicity and nephrotoxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These interactions can lead to the formation of various metabolites, which may have different biological activities compared to the parent compound . The metabolic pathways of this compound also involve conjugation reactions with glutathione and other cofactors, which facilitate its excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and distribution. Additionally, this compound can bind to plasma proteins, which affects its bioavailability and distribution within the body.

properties

IUPAC Name

7-(2-azidoethyl)-3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN6/c9-7-5-11-8-6-14(2-1-12-13-10)3-4-15(7)8/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQZSJDMQNVQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC=C2Cl)CN1CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-(2-Azidoethyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
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7-(2-Azidoethyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
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7-(2-Azidoethyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
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7-(2-Azidoethyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 5
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7-(2-Azidoethyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine
Reactant of Route 6
7-(2-Azidoethyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

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